

An In-Depth Technical Guide to 2,3-Dichloro-6nitrobenzonitrile

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Compound of Interest

Compound Name: 2,3-Dichloro-6-nitrobenzodifluoride

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The chemical name "**2,3-Dichloro-6-nitrobenzodifluoride**" provided in the topic query appears to be incorrect as no compound with this name is registered or described in the chemical literature. Based on the structural components of the name, this guide focuses on the closely related and scientifically documented compound, **2,3-Dichloro-6-nitrobenzonitrile**.

Introduction

2,3-Dichloro-6-nitrobenzonitrile is a chlorinated and nitrated aromatic nitrile. Its primary significance in the scientific and pharmaceutical fields lies in its role as a key starting material in the synthesis of Anagrelide, a medication used to treat thrombocythemia (a high number of platelets in the blood). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal application in pharmaceutical manufacturing.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2,3-Dichloro-6-nitrobenzonitrile is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.



Property	Value
CAS Number	2112-22-3
Molecular Formula	C7H2Cl2N2O2
Molecular Weight	217.01 g/mol
Appearance	Yellow or brown crystalline powder/solid[1][2]
Melting Point	93-96 °C (lit.)[2]
Boiling Point	Not available[1]
Density	1.64 g/cm ³ [1]
Solubility	Insoluble in water; soluble in organic solvents[1]
Purity	Typically ≥97%
Storage	Room temperature, in a dry, well-ventilated place[2]

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

The synthesis of 2,3-Dichloro-6-nitrobenzonitrile is a critical process for obtaining the precursor for Anagrelide. Two common laboratory-scale synthetic methods are detailed below.

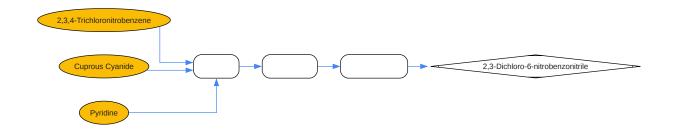
This method involves the reaction of 2,3,4-trichloronitrobenzene with cuprous cyanide in the presence of pyridine.

Experimental Protocol:

- Under a nitrogen atmosphere, combine 2,3,4-trichloronitrobenzene (225 g, 1 mol) and cuprous cyanide (89.6 g, 1 mol).
- Evenly spread pyridine (42 ml, 0.52 mol) over the mixture.
- Heat the mixture to 100°C and maintain this temperature until it becomes stirrable.
- Increase the temperature to 165°C over 1.5 hours and hold for 30 minutes.



- Allow the dark mixture to cool.
- Add concentrated HCl (500 ml) and toluene (250 ml) and stir vigorously for 1.5 hours.
- Separate the layers and extract the aqueous phase with toluene (3 x 250 ml).
- Combine the toluene extracts and wash with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml).
- Dry the toluene solution over Na₂SO₄, filter, and concentrate to yield the crude product.
- Recrystallize from methanol (2.1 ml/g) to obtain a product with 99% purity.



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Synthesis of 2,3-Dichloro-6-nitrobenzonitrile via Cyanation.

This alternative method utilizes dimethylformamide (DMF) as the solvent for the cyanation reaction.

Experimental Protocol:

- Prepare a solution of 1,2,3-trichloro-4-nitrobenzene (1.831 kg) and copper cyanide (0.861 kg) in DMF (1.21 L).
- Heat the solution to 155°C for 2 hours, then cool to room temperature.



- Prepare a separate solution of ferric chloride hexahydrate (3.24 kg), concentrated hydrochloric acid (0.806 L), and water (4.87 L).
- Add the ferric chloride solution to the reaction mixture and heat to 65°C for 20 minutes.
- Cool the mixture, add charcoal (0.55 kg) and toluene (4 L), and stir.
- Filter the mixture. Separate the organic phase and extract the aqueous phase with toluene.
- Combine the toluene layers, wash with water and 6 N HCl, then dry and concentrate to a slurry.
- Dissolve the slurry in methanol (1.5 L) and store at 5°C for 24 hours.
- Collect the product by filtration, wash with cold methanol (1.5 L), and dry at 40°C.[4]

Application in the Synthesis of Anagrelide

The primary industrial application of 2,3-Dichloro-6-nitrobenzonitrile is as a key intermediate in the multi-step synthesis of Anagrelide.[2] The overall synthetic pathway from 2,3-Dichloro-6-nitrobenzonitrile to Anagrelide is outlined below.



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References

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